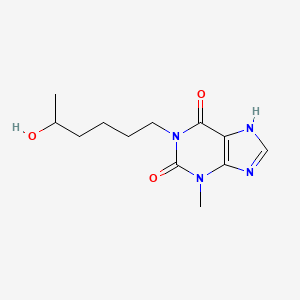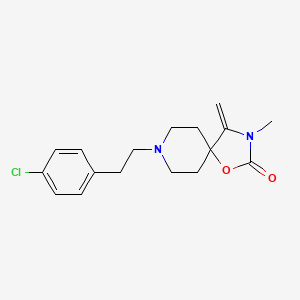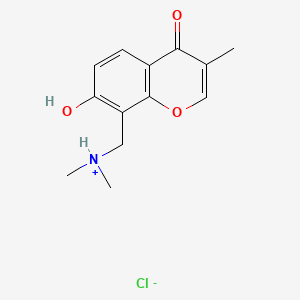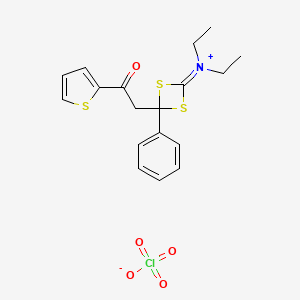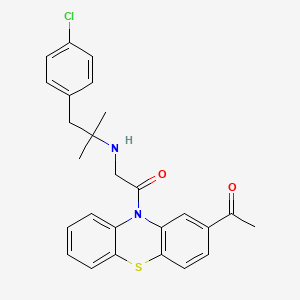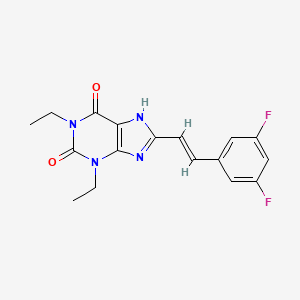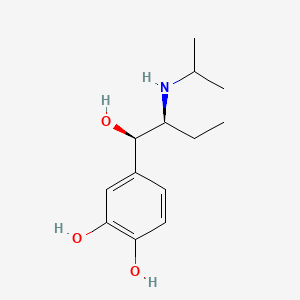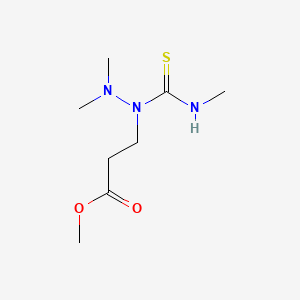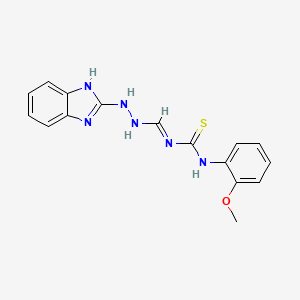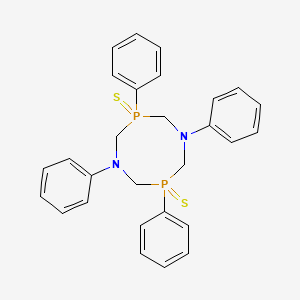
1,5,3,7-Diazadiphosphocine, octahydro-1,3,5,7-tetraphenyl-, 3,7-disulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5,3,7-Diazadiphosphocine, octahydro-1,3,5,7-tetraphenyl-, 3,7-disulfide is a complex organophosphorus compound It is characterized by its unique structure, which includes both nitrogen and phosphorus atoms within a cyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,3,7-Diazadiphosphocine, octahydro-1,3,5,7-tetraphenyl-, 3,7-disulfide typically involves the reaction of appropriate precursors under controlled conditions. The exact synthetic route can vary, but it generally includes the following steps:
Formation of the cyclic framework: This involves the reaction of phosphorus and nitrogen-containing precursors to form the diazadiphosphocine ring.
Introduction of phenyl groups: Phenyl groups are introduced to the cyclic framework through substitution reactions.
Formation of disulfide bonds: The final step involves the formation of disulfide bonds to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of catalysts, controlled temperature, and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions
1,5,3,7-Diazadiphosphocine, octahydro-1,3,5,7-tetraphenyl-, 3,7-disulfide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can lead to the formation of reduced phosphorus species.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of phosphine oxides, while reduction may yield phosphines.
Wissenschaftliche Forschungsanwendungen
1,5,3,7-Diazadiphosphocine, octahydro-1,3,5,7-tetraphenyl-, 3,7-disulfide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used in the synthesis of advanced materials and as a stabilizer in polymer production.
Wirkmechanismus
The mechanism of action of 1,5,3,7-Diazadiphosphocine, octahydro-1,3,5,7-tetraphenyl-, 3,7-disulfide involves its interaction with molecular targets through its phosphorus and nitrogen atoms. These interactions can lead to the formation of stable complexes with metals or other molecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,5,3,7-Diazadiphosphocine, octahydro-1,3,5,7-tetraphenyl-, 3,7-dioxide
- 1,5,3,7-Diazadiphosphocine, octahydro-1,3,5,7-tetraphenyl-, 3,7-dichloride
Uniqueness
1,5,3,7-Diazadiphosphocine, octahydro-1,3,5,7-tetraphenyl-, 3,7-disulfide is unique due to its disulfide bonds, which impart distinct chemical and physical properties compared to its analogs. These properties make it particularly useful in specific applications, such as in the stabilization of polymers and as a ligand in catalysis.
Eigenschaften
CAS-Nummer |
85684-40-8 |
|---|---|
Molekularformel |
C28H28N2P2S2 |
Molekulargewicht |
518.6 g/mol |
IUPAC-Name |
1,3,5,7-tetraphenyl-3,7-bis(sulfanylidene)-1,5,3λ5,7λ5-diazadiphosphocane |
InChI |
InChI=1S/C28H28N2P2S2/c33-31(27-17-9-3-10-18-27)21-29(25-13-5-1-6-14-25)22-32(34,28-19-11-4-12-20-28)24-30(23-31)26-15-7-2-8-16-26/h1-20H,21-24H2 |
InChI-Schlüssel |
DKZHGUKZHWZGOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1N(CP(=S)(CN(CP1(=S)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


